molecular formula C18H16ClF3N2O3S B2859450 N-allyl-2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetamide CAS No. 337922-21-1

N-allyl-2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetamide

Cat. No. B2859450
CAS RN: 337922-21-1
M. Wt: 432.84
InChI Key: NOWVBQMOGQRYHO-UHFFFAOYSA-N
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Description

N-allyl-2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CTAA, and it is a member of the sulfonamide family of compounds. CTAA has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Heterocycles Synthesis

Research has explored the synthesis of heterocycles via sulphenylation of unsaturated amides, highlighting the versatility of N-allylacetamide derivatives in chemical reactions. For instance, the reaction of manganese(III) acetate with diphenyl disulphide in the presence of N-allylacetamide, followed by hydrolysis, leads to the formation of vicinal hydroxy sulphide and cyclic products such as 4,5-dihydro-1,3-oxazoles and 5,6-dihydro-4H-1,3-oxazines, demonstrating the compound's utility in synthesizing diverse heterocyclic structures (Samii, Ashmawy, & Mellor, 1987).

Catalytic Processes

Another study highlights the use of allyl 4-chlorophenyl sulfone, a related compound, in catalytic processes for α-derivatization and cobalt-catalyzed allylic substitution. This sequential transformation showcases the high regioselectivity accessible through such catalytic methods, emphasizing the potential of these compounds in synthesizing branched allylic products with diverse aliphatic side chains (Kojima et al., 2020).

Antimicrobial Activity

Research into new bisimidyl sulfonamido ketones comprising drug components has indicated the high biological activity of synthesized compounds. These compounds, designed and synthesized for their antimicrobial properties, contain segments with known biological activity, demonstrating the role of sulfonamido groups in developing potential therapeutic agents (Fadel & Al-Azzawi, 2021).

Therapeutic Applications

A novel anilidoquinoline derivative, structurally similar but with distinctive biological activity, has been synthesized and evaluated for its therapeutic efficacy against Japanese encephalitis. This compound's significant antiviral and antiapoptotic effects underscore the potential medical applications of such derivatives in treating viral infections (Ghosh et al., 2008).

properties

IUPAC Name

2-[N-(4-chlorophenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O3S/c1-2-10-23-17(25)12-24(15-5-3-4-13(11-15)18(20,21)22)28(26,27)16-8-6-14(19)7-9-16/h2-9,11H,1,10,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWVBQMOGQRYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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